5-Bromo-2-methoxybenzenesulfonyl chloride

Description

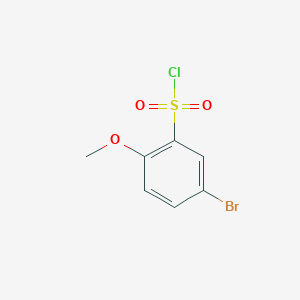

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSBNNRUQYYMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334224 | |

| Record name | 5-Bromo-2-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23095-05-8 | |

| Record name | 5-Bromo-2-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Bromo-2-methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 23095-05-8

Abstract

This technical guide provides an in-depth overview of 5-Bromo-2-methoxybenzenesulfonyl chloride, a key reagent in organic synthesis, particularly in the development of novel therapeutic agents. This document furnishes its chemical and physical properties, detailed experimental protocols for its application, and relevant safety information. The content is structured to serve as a practical resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] It is a crucial building block in medicinal chemistry due to the presence of the reactive sulfonyl chloride group, which readily participates in reactions with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 23095-05-8 | [1][3][4] |

| Molecular Formula | C₇H₆BrClO₃S | [1][4] |

| Molecular Weight | 285.54 g/mol | [1][4] |

| Melting Point | 113-118 °C | [2][5] |

| Appearance | White to Almost white powder to crystal | [1][2] |

| Purity | >97.0% (GC) | [1][2] |

| Solubility | Reacts with water. Soluble in various organic solvents. | |

| Storage Temperature | 2-8°C, under inert gas | [6] |

| Sensitivity | Moisture and Heat Sensitive | [1][6] |

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the chemical structure and purity of this compound.

-

Infrared (IR) Spectroscopy: The Attenuated Total Reflectance (ATR) IR spectrum of this compound is available and can be used for structural confirmation.[7] Key characteristic peaks would include those corresponding to the S=O stretches of the sulfonyl chloride group, C-O stretches of the methoxy group, and C-Br and C-Cl stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for the title compound was not found in the searched literature, the expected 1H and 13C NMR spectral data can be predicted based on its structure. For instance, in a related compound, 4-methoxybenzenesulfonamide, the methoxy group protons appear as a singlet around 3.84 ppm in DMSO-d6.[8]

Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of this compound was not explicitly found in the searched literature, it is generally prepared by the chlorosulfonation of 4-bromoanisole (1-bromo-4-methoxybenzene). The general workflow for such a synthesis is depicted below.

Experimental Protocols: Synthesis of Sulfonamides

A primary application of this compound is the synthesis of sulfonamides, a common scaffold in medicinal chemistry. The following is a general experimental protocol for the reaction with an amine.

General Procedure for Sulfonamide Formation:

-

Reaction Setup: In a round-bottom flask, dissolve the desired amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Base Addition: Add a base, typically pyridine or triethylamine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.

-

Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically quenched with a dilute acid (e.g., 1N HCl) and extracted with an organic solvent. The organic layer is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Applications in Research and Drug Development

This compound is a versatile reagent used in the synthesis of a variety of biologically active molecules. The resulting sulfonamides have been investigated for a range of therapeutic applications, including as anticancer agents. For instance, diarylsulfonamides have been shown to act as tubulin inhibitors, which are a class of anticancer drugs that interfere with microtubule dynamics.[9]

While no specific signaling pathways involving this compound have been detailed in the searched literature, its utility in generating libraries of sulfonamides for screening against various biological targets makes it a valuable tool in drug discovery. The general relationship of this compound to the drug discovery process is outlined below.

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also moisture-sensitive.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Hazard and Precautionary Statements:

-

H314: Causes severe skin burns and eye damage.[2]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of sulfonamides and other derivatives with potential biological activity. This guide provides essential information for its safe handling, application in synthesis, and its role in the broader context of drug discovery. Researchers and scientists can utilize this document as a foundational resource for their work with this compound.

References

- 1. labproinc.com [labproinc.com]

- 2. This compound | 23095-05-8 | TCI Deutschland GmbH [tcichemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 23095-05-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. rsc.org [rsc.org]

- 9. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of 5-Bromo-2-methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Bromo-2-methoxybenzenesulfonyl chloride, a key intermediate in organic synthesis. The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Properties

This compound is a benzenesulfonyl chloride derivative.[1] The following table summarizes its key physical and chemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrClO₃S | [2] |

| Molecular Weight | 285.54 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid/powder | |

| Melting Point | 115-118 °C | [1][3] |

| Boiling Point | 362.3 ± 32.0 °C (Predicted) | [3] |

| Density | 1.717 g/cm³ | [3] |

| CAS Number | 23095-05-8 | [1][2][4] |

| Solubility | Reacts with water; soluble in various organic solvents | |

| Flash Point | 172.9 °C | [5] |

| Storage Conditions | 2-8°C, moisture sensitive | [3] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystalline solid using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[6]

Density Measurement of a Solid

The density of a solid is its mass per unit volume. For a solid, this can be determined using the liquid displacement method based on Archimedes' principle.

Apparatus:

-

Analytical balance

-

Beaker

-

A liquid of known density in which the solid is insoluble (e.g., a hydrocarbon solvent)

-

A fine thread or a sample holder for suspending the solid

Procedure:

-

Weigh the solid sample in the air and record its mass (m_air).

-

Suspend the solid from the balance hook using a fine thread and immerse it completely in a beaker containing the liquid of known density (ρ_liquid). Ensure no air bubbles are adhering to the solid's surface.

-

Record the apparent mass of the solid while submerged in the liquid (m_liquid).

-

The volume of the solid (V_solid) is calculated from the mass of the displaced liquid: V_solid = (m_air - m_liquid) / ρ_liquid

-

The density of the solid (ρ_solid) is then calculated as: ρ_solid = m_air / V_solid

Solubility Assessment

Solubility tests determine the ability of a solid to dissolve in a particular solvent. "Like dissolves like" is a general principle, meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Apparatus:

-

Small test tubes

-

Spatula

-

A range of solvents (e.g., water, ethanol, acetone, toluene, hexane)

Procedure:

-

Place approximately 10-20 mg of the solid into a small test tube.

-

Add about 1 mL of the chosen solvent to the test tube.

-

Gently agitate or vortex the mixture for about one minute.

-

Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent.

-

If the solid does not dissolve at room temperature, the mixture can be gently warmed to assess for temperature-dependent solubility. Note any changes upon cooling.

-

It is important to note that this compound is reactive with water and other protic solvents, leading to hydrolysis. Therefore, solubility in these solvents will be accompanied by a chemical reaction.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a sulfonyl chloride, which is applicable to this compound.

References

5-Bromo-2-methoxybenzenesulfonyl Chloride: A Technical Guide for Chemical Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-methoxybenzenesulfonyl chloride, a key intermediate in organic synthesis with potential applications in medicinal chemistry. This document details its chemical structure, physical and chemical properties, synthesis, and reactivity, with a focus on its utility in the development of novel compounds.

Core Chemical Data

This compound is a substituted aromatic sulfonyl chloride. Its structure is characterized by a benzene ring functionalized with a bromo, a methoxy, and a sulfonyl chloride group.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 23095-05-8 | [1][2][3] |

| Molecular Formula | C₇H₆BrClO₃S | [2][3] |

| Molecular Weight | 285.54 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 115-118 °C | [3][4] |

| Boiling Point | 362.3 °C (Predicted) | [3] |

| Density | 1.717 g/cm³ | [3] |

| SMILES | COc1ccc(Br)cc1S(Cl)(=O)=O | |

| InChI | 1S/C7H6BrClO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3 |

Spectral Data

Synthesis of this compound

The synthesis of this compound can be achieved via the chlorosulfonation of 4-bromoanisole.

Experimental Protocol: Chlorosulfonation of 4-Bromoanisole (Representative)

This protocol is based on a cited synthesis and provides a general procedure.[5] Researchers should consult the primary literature for specific details and safety precautions.

Materials:

-

4-Bromoanisole

-

Chlorosulfonic acid

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid to 0 °C using an ice bath.

-

Slowly add 4-bromoanisole to the cooled chlorosulfonic acid with constant stirring, maintaining the temperature between 0 and 25 °C.

-

After the addition is complete, continue stirring for approximately 30 minutes at the same temperature.

-

Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system.

Chemical Reactivity and Applications

This compound is a versatile reagent, primarily used for the synthesis of sulfonamides and as a building block in cross-coupling reactions.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines in the presence of a base yields the corresponding sulfonamides. These compounds are of significant interest in drug discovery due to their diverse biological activities.

This is a general procedure and may require optimization for specific substrates.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Pyridine or another suitable base

-

Dichloromethane (or other suitable aprotic solvent)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amine in dichloromethane and add pyridine.

-

To this solution, add a solution of this compound in dichloromethane dropwise at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude sulfonamide.

-

Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituent on the aromatic ring allows for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of diverse functionalities at this position, further expanding the molecular diversity of potential drug candidates.

Visualization of Structures and Workflows

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for Sulfonamide Synthesis

Caption: General experimental workflow for the synthesis of sulfonamides.

Biological Activity and Drug Development Potential

While specific studies on the biological activity of direct derivatives of this compound are not extensively documented in the searched literature, the broader class of sulfonamides is well-established in medicinal chemistry. They exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The presence of the bromo and methoxy groups on the aromatic ring of this particular reagent offers opportunities for further functionalization and modulation of the physicochemical and pharmacokinetic properties of the resulting sulfonamides, making it a valuable starting material for the synthesis of new chemical entities in drug discovery programs. No specific signaling pathways associated with derivatives of this compound were identified in the literature search.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the preparation of sulfonamides and for use in cross-coupling reactions. Its ready availability and reactivity make it an important tool for researchers and scientists in the field of medicinal chemistry and drug development. The provided protocols and data serve as a foundational guide for the utilization of this compound in the laboratory.

References

- 1. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

5-Bromo-2-methoxybenzenesulfonyl chloride molecular weight

An In-depth Technical Guide to 5-Bromo-2-methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] It is sensitive to moisture and heat.[1][2] This compound serves as an important intermediate in various chemical reactions.

A summary of its key quantitative data is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 285.54 g/mol | [3] |

| Molecular Formula | C₇H₆BrClO₃S | [3][4] |

| CAS Number | 23095-05-8 | [1][3] |

| Melting Point | 115-118 °C | [4][5] |

| Density | ~1.7 g/cm³ | [4] |

| Purity | Typically ≥97% | [1] |

| Appearance | White to almost white solid/powder | [1][2] |

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2][6] It may also be corrosive to metals.

Hazard Statements:

Precautionary Measures: Proper personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area, and dust or mists should not be inhaled.[6] Store in a locked, corrosive-resistant container in a well-ventilated place.[2][6]

In case of exposure, immediate first aid is critical. For skin contact, remove contaminated clothing and rinse the skin with water.[2] For eye contact, rinse cautiously with water for several minutes.[2][6] If inhaled, move the person to fresh air.[2][6] If swallowed, rinse the mouth but do not induce vomiting.[2][6] In all cases of exposure, seek immediate medical attention.[2]

Applications in Organic Synthesis

This compound is a valuable reagent for introducing the 5-bromo-2-methoxyphenylsulfonyl group into molecules. This is particularly useful in the synthesis of sulfonamides, a class of compounds with a wide range of biological activities, making them important scaffolds in drug discovery.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

The following is a general methodology for the synthesis of a sulfonamide using this compound and a primary or secondary amine. This protocol is adapted from general procedures for similar reactions.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

A non-nucleophilic base (e.g., pyridine or triethylamine)

-

Hydrochloric acid (e.g., 1M solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane. Add the base (1.1-1.5 equivalents) to the solution and stir at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0-1.1 equivalents) in anhydrous dichloromethane to the stirring amine solution. The addition is typically performed at 0 °C to control the exothermic reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-16 hours) until the reaction is complete, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding 1M hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired sulfonamide.

Visualization of a Representative Reaction

The following diagram illustrates the general reaction pathway for the synthesis of a sulfonamide from this compound and an amine.

Caption: General reaction scheme for sulfonamide synthesis.

References

5-Bromo-2-methoxybenzenesulfonyl chloride safety data sheet (SDS)

An In-depth Safety and Handling Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and physicochemical properties of 5-Bromo-2-methoxybenzenesulfonyl chloride (CAS No. 23095-05-8). The information is compiled and synthesized from publicly available Safety Data Sheets (SDS) to guide laboratory and development professionals in its safe use.

Section 1: Chemical Identification and Physical Properties

This compound is a benzenesulfonyl chloride derivative used in industrial and scientific research.[1][2] It is a white to almost white, crystalline solid that is sensitive to moisture and heat.[3][4][5]

Table 1: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 23095-05-8 | [1][3] |

| Molecular Formula | C₇H₆BrClO₃S | [1][4][6] |

| Molecular Weight | 285.54 g/mol | [1][4] |

| Appearance | White to almost white powder/crystal | [3][4][7] |

| Melting Point | 113-119 °C (lit.) | [1][8][9] |

| Boiling Point | 362.3±32.0 °C (Predicted) | [5][9] |

| Density | ~1.7 g/cm³ | [6][9] |

| Flash Point | 172.9±25.1 °C | [6][9] |

| Storage Temperature | 2-8°C |[1][6][9] |

Section 2: Hazard Identification and GHS Classification

This chemical is classified as hazardous and corrosive.[10] The primary danger is its capacity to cause severe skin burns and eye damage.[1][4][6][7] It is designated as a combustible, corrosive hazardous material.[1]

Table 2: GHS Hazard Classification

| Classification | Code | Description | Pictogram | Signal Word |

|---|---|---|---|---|

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | Danger | |

| Eye Damage | H314 | Causes severe skin burns and eye damage | (Same as above) | (Same as above) |

| Corrosive to Metals | H290 | May be corrosive to metals | (Same as above) | Warning |

Hazard Statements:

Precautionary Statements (Selected):

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2][5][7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5][7]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4][7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

Section 3: Experimental Protocols & Methodologies

Safety Data Sheets summarize the results of standardized testing but do not typically provide detailed experimental methodologies. The hazard classifications (e.g., Skin Corrosion, Category 1B) are determined through standardized assays, often following OECD (Organisation for Economic Co-operation and Development) or equivalent guidelines. The "lit." notation for the melting point indicates that this value is established in scientific literature, derived from experimental measurements.[1] Toxicological properties, however, have not been fully investigated.[10]

Section 4: Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage are critical to prevent exposure and maintain chemical integrity.

Handling:

-

Wash hands and any exposed skin thoroughly after handling.[2][4][11]

-

Avoid contact with skin, eyes, or clothing.[11]

Storage:

-

Store in a corrosive-resistant container.[7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[1][2]

-

Skin Protection: Wear impervious, flame-resistant protective clothing and gloves.[1][2]

-

Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator with an appropriate cartridge (e.g., type P3).[1][2]

Caption: Required PPE for handling the compound.

Section 5: Emergency and First-Aid Procedures

Immediate medical attention is required for all routes of exposure.[4][10]

Table 3: First-Aid Measures

| Exposure Route | First-Aid Protocol | Source(s) |

|---|---|---|

| Inhalation | Remove person to fresh air. If not breathing, give artificial respiration. Keep comfortable for breathing. Get emergency medical help immediately. | [2][4][7] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Immediate medical attention is required. | [2][4][10] |

| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediate medical attention is required. | [2][4][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Call a physician immediately. |[2][4][10] |

References

- 1. 5-溴-2-甲氧基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. labproinc.com [labproinc.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. This compound | 23095-05-8 [amp.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 23095-05-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. chembk.com [chembk.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Storage and Handling of 5-Bromo-2-methoxybenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe storage and handling of 5-Bromo-2-methoxybenzenesulfonyl chloride (CAS No. 23095-05-8). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the compound for research and development applications.

Chemical and Physical Properties

This compound is a benzenesulfonyl chloride derivative commonly used as an intermediate in organic synthesis.[1] Its physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 23095-05-8 | [2] |

| Molecular Formula | C7H6BrClO3S | [3][4] |

| Molecular Weight | 285.54 g/mol | [3][4] |

| Appearance | White solid powder | [3] |

| Melting Point | 115-118 °C | [1][5] |

| Boiling Point | 362.3 ± 32.0 °C (Predicted) | [1] |

| Density | 1.717 g/cm³ | [1] |

| Flash Point | 172.9 °C | [1] |

| Solubility | Moisture sensitive | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling.

| Hazard Classification | Code | Description | Reference(s) |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage. | [6][7][8] |

| Corrosive to Metals | - | May be corrosive to metals. | [7] |

GHS Pictogram:

Hazard Statements:

Storage and Handling

Proper storage and handling procedures are essential to mitigate the risks associated with this compound.

Storage

-

Temperature: Store in a cool, dry, and well-ventilated place, with a recommended storage temperature of 2-8°C.[1][3][5][6]

-

Container: Keep the container tightly closed in a corrosive resistant container with a resistant inner liner.[3][6][7] Store locked up.[6][7][9]

-

Incompatibilities: Avoid contact with incompatible materials. While specific incompatibilities are not detailed in the provided search results, sulfonyl chlorides are generally reactive with strong oxidizing agents, strong bases, and nucleophiles such as water, alcohols, and amines. The compound is noted to be moisture sensitive.[1][3]

Handling

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood to avoid dust formation.[3][6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[6]

-

Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[6][7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[6]

-

-

Hygiene: Wash hands thoroughly after handling.[6][7][9] Do not eat, drink, or smoke when using this product. Contaminated clothing should be washed before reuse.[3][6][7]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference(s) |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [3][6][9] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water and soap. Seek immediate medical attention. | [3][6][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [3][6][9] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3][6][9] |

Accidental Release Measures

In the event of a spill, avoid dust formation.[6] Absorb spillage to prevent material damage.[7] Use personal protective equipment and ensure adequate ventilation.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][6][9]

Transportation

This compound is regulated for transport.

| Regulation | Information |

| UN Number | UN3261 |

| Proper Shipping Name | CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. |

| Hazard Class | 8 |

| Packing Group | II or III |

Diagrams

Caption: Workflow for the safe handling of this compound.

Caption: Reactivity and incompatibility of this compound.

References

- 1. chembk.com [chembk.com]

- 2. calpaclab.com [calpaclab.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 23095-05-8 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 23095-05-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-2-methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methoxybenzenesulfonyl chloride is a versatile bifunctional reagent characterized by the presence of a reactive sulfonyl chloride group and a bromine-substituted aromatic ring. This guide provides a comprehensive overview of its reactivity, focusing on its utility in the synthesis of sulfonamides and its potential for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in synthetic chemistry and drug discovery.

Core Reactivity: Sulfonamide Formation

The primary and most well-documented reaction of this compound is its reaction with primary and secondary amines to form the corresponding sulfonamides. The sulfonyl chloride moiety is a potent electrophile, readily attacked by the nucleophilic amine. This reaction typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct.

The general mechanism for sulfonamide formation is a nucleophilic acyl substitution. The amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to a tetrahedral intermediate. Subsequent elimination of the chloride leaving group, followed by deprotonation of the nitrogen by a base, yields the stable sulfonamide.

An In-depth Technical Guide to 5-Bromo-2-methoxybenzenesulfonyl Chloride: Properties, Solubility, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-methoxybenzenesulfonyl chloride, a key reagent in synthetic chemistry with potential applications in drug discovery. This document details its physicochemical properties, explores its solubility characteristics, outlines a protocol for its solubility determination, and discusses its relevance in the context of sulfonamide-based therapeutics and their interaction with microbial metabolic pathways.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 23095-05-8 | [1][2][3] |

| Molecular Formula | C₇H₆BrClO₃S | [3] |

| Molecular Weight | 285.54 g/mol | [2][3] |

| Melting Point | 113-119 °C | [2][4] |

| Appearance | White to Almost white powder to crystal | |

| Purity | ≥97.0% | [1] |

Solubility Information

Aqueous Solubility

Quantitative aqueous solubility data for this compound is not available due to its reactivity with water. The compound is described as "moisture sensitive," indicating that it undergoes hydrolysis in the presence of water.[1] This reaction, where the sulfonyl chloride group is converted to a sulfonic acid, is a characteristic property of sulfonyl chlorides. The low solubility of aryl sulfonyl chlorides in water protects them from rapid hydrolysis, often allowing them to precipitate from aqueous reaction mixtures.[5][6]

Organic Solvent Solubility

Due to the lack of specific data, experimental determination of solubility in relevant solvent systems is crucial for its application in research and development.

Experimental Protocol: Determination of Solubility in Organic Solvents

The following is a generalized protocol for determining the kinetic solubility of a reactive compound like this compound in an organic solvent. This method can be adapted for various solvents of interest.

Objective: To determine the kinetic solubility of this compound in a specified organic solvent (e.g., Dichloromethane, THF, Acetone) at a controlled temperature.

Materials:

-

This compound

-

High-purity organic solvent (e.g., Dichloromethane, HPLC grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. These will be used to generate a calibration curve.

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the exact weight of the compound added.

-

Add a known volume of the organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a defined period (e.g., 24 hours) to ensure maximum dissolution is reached.

-

-

Sample Clarification:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.

-

Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered solution with the organic solvent as necessary to bring the concentration within the range of the calibration curve.

-

Analyze the diluted solution by HPLC.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

Calculation:

-

Calculate the solubility in g/L or mg/mL, taking into account the dilution factor.

-

Caption: Experimental workflow for determining the solubility of this compound.

Biological Relevance and Signaling Pathways

While this compound itself is not a known biologically active molecule in terms of direct interaction with signaling pathways, its primary importance in drug development lies in its role as a precursor for the synthesis of sulfonamides.[8] Sulfonamides, or "sulfa drugs," are a well-established class of antimicrobial agents.[9][10]

The mechanism of action of sulfonamide antibiotics involves the inhibition of a crucial metabolic pathway in bacteria: the synthesis of folic acid (Vitamin B9).[9][10] Bacteria cannot uptake folic acid from their environment and must synthesize it de novo.[] This pathway is essential for the production of nucleotides (purines and thymidine), which are the building blocks of DNA and RNA.[][12]

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate in the folic acid synthesis pathway.[10] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), preventing the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroate.[9][10][12] This blockade of folic acid synthesis ultimately inhibits bacterial growth and replication.[10]

Caption: The bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

This pathway is an attractive target for antimicrobial drugs because humans obtain folic acid from their diet and do not possess the DHPS enzyme, making sulfonamides selectively toxic to bacteria.[10] Therefore, this compound serves as a valuable building block for the synthesis of novel sulfonamide derivatives with potential therapeutic applications.

References

- 1. labproinc.com [labproinc.com]

- 2. 5-溴-2-甲氧基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. A14293.14 [thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-2-methoxybenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents relevant chemical and physical data in a structured format for ease of reference.

Introduction

This compound is an important building block in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a substituted aromatic ring, allows for its incorporation into a wide range of molecular scaffolds. The presence of the bromo and methoxy substituents on the benzene ring offers opportunities for further functionalization, making it a versatile intermediate for the synthesis of targeted therapeutic agents.

Core Synthesis Pathway: Chlorosulfonation of 4-Bromoanisole

The most direct and commonly cited method for the preparation of this compound is the electrophilic aromatic substitution reaction of 4-bromoanisole with chlorosulfonic acid. This reaction proceeds with regioselectivity, with the sulfonyl chloride group being directed to the position ortho to the activating methoxy group.

A key reference for this transformation is found in Chemistry - A European Journal, which reports a high-yielding and efficient procedure.[1]

Reaction Scheme:

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the product involved in the synthesis of this compound.

Table 1: Properties of Starting Material

| Compound Name | 4-Bromoanisole |

| Molecular Formula | C₇H₇BrO |

| Molecular Weight | 187.04 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 223 °C |

| Density | 1.494 g/mL |

| CAS Number | 104-92-7 |

Table 2: Properties of Reagent

| Compound Name | Chlorosulfonic Acid |

| Molecular Formula | HSO₃Cl |

| Molecular Weight | 116.52 g/mol |

| Appearance | Colorless to yellowish, fuming liquid |

| Boiling Point | 151-152 °C |

| Density | 1.753 g/mL |

| CAS Number | 7790-94-5 |

Table 3: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆BrClO₃S |

| Molecular Weight | 285.54 g/mol [1] |

| Appearance | White to off-white crystalline solid[2] |

| Melting Point | 115-118 °C[2] |

| Purity (typical) | ≥97% |

| CAS Number | 23095-05-8[1] |

Detailed Experimental Protocol

The following protocol is based on the procedure reported in the literature for the synthesis of this compound from 4-bromoanisole.[1]

Materials:

-

4-Bromoanisole

-

Chlorosulfonic acid

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 4-bromoanisole. Cool the flask in an ice bath to 0 °C.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (typically 2-3 molar equivalents) to the stirred 4-bromoanisole via the dropping funnel. Maintain the reaction temperature between 0 and 25 °C during the addition. The addition should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 30 minutes.

-

Work-up:

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed cautiously as the quenching of excess chlorosulfonic acid is highly exothermic.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

-

Alternatively, the product can be extracted from the aqueous mixture using a suitable organic solvent such as dichloromethane.

-

If extraction is performed, wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to yield a white to off-white crystalline solid.

Yield:

The reported yield for this reaction is approximately 75%.[1]

Visualizing the Synthesis Workflow

The following diagrams illustrate the key logical steps in the synthesis of this compound.

References

An In-depth Technical Guide to 5-Bromo-2-methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential applications of 5-Bromo-2-methoxybenzenesulfonyl chloride. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel sulfonamide derivatives for medicinal chemistry.

Physicochemical Properties

This compound is a white crystalline solid.[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 23095-05-8 | [3][4][5] |

| Molecular Formula | C₇H₆BrClO₃S | [3][4][6] |

| Molecular Weight | 285.54 g/mol | [3][4] |

| Melting Point | 115-118 °C | [3][7] |

| Appearance | White crystalline solid | [1][2] |

| Purity | Typically >97% | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar structures, such as 2-bromo-5-methoxyphenyl methanesulfonate and 4-cyano-2-methoxybenzenesulfonyl chloride.[8][9]

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Ar-H |

| ~7.5 | dd | 1H | Ar-H |

| ~7.0 | d | 1H | Ar-H |

| ~4.0 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~158 | C-OCH₃ |

| ~135 | C-SO₂Cl |

| ~134 | Ar-CH |

| ~128 | Ar-CH |

| ~118 | C-Br |

| ~114 | Ar-CH |

| ~57 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the sulfonyl chloride and other functional groups. An Attenuated Total Reflectance (ATR) FT-IR spectrum is available on SpectraBase, though access to the full spectrum requires registration.[10]

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1380-1365 | Strong | SO₂ asymmetric stretching |

| 1190-1170 | Strong | SO₂ symmetric stretching |

| 1280-1240 | Strong | Ar-O-C asymmetric stretching |

| 1050-1010 | Medium | Ar-O-C symmetric stretching |

| 850-750 | Strong | C-H out-of-plane bending (aromatic) |

| 600-500 | Strong | S-Cl stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 284/286/288 | [M]⁺ | Molecular ion peak cluster showing the isotopic pattern of Br and Cl. |

| 249/251 | [M-Cl]⁺ | Loss of chlorine. |

| 205/207 | [M-SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |

Experimental Protocols

Synthesis of this compound

The primary synthetic route to this compound is the chlorosulfonation of 4-bromoanisole.[11]

Reaction:

4-Bromoanisole + Chlorosulfonic acid → this compound + HCl

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

-

Reagent Addition: Cool the flask in an ice bath. To one equivalent of 4-bromoanisole, slowly add 3-5 equivalents of chlorosulfonic acid dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization.

Applications in Drug Discovery

Benzenesulfonyl chloride derivatives are important scaffolds in medicinal chemistry. The resulting sulfonamides can be designed to interact with a variety of biological targets. While specific biological activities for this compound are not extensively documented, it serves as a valuable building block for creating libraries of novel sulfonamide-containing compounds for screening against various therapeutic targets.

General Sulfonamide Synthesis Pathway

The primary utility of this compound in drug development is its reaction with primary or secondary amines to form sulfonamides.

Caption: Reaction pathway for the synthesis of sulfonamides from the title compound.

References

- 1. labproinc.com [labproinc.com]

- 2. chembk.com [chembk.com]

- 3. This compound 97 23095-05-8 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound [oakwoodchemical.com]

- 7. echemi.com [echemi.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

Commercial Availability and Synthetic Guide for 5-Bromo-2-methoxybenzenesulfonyl Chloride: A Technical Resource for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic methodologies for 5-Bromo-2-methoxybenzenesulfonyl chloride (CAS No. 23095-05-8), a key intermediate for researchers and professionals in the field of drug development and organic synthesis. This document consolidates critical data into a structured format, offering detailed experimental protocols and visual workflows to facilitate its practical application in the laboratory.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities, with quantities ranging from grams to kilograms. Researchers are advised to consult the suppliers' websites for the most current pricing and availability information.

| Supplier | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | ≥97% | 5g, 25g | 23095-05-8 |

| Thermo Fisher Scientific | 98% | 25g | 23095-05-8[1] |

| Santa Cruz Biotechnology | N/A | Inquire | 23095-05-8[2] |

| Oakwood Chemical | 98% | 1g, 5g | 23095-05-8[3] |

| TCI America | N/A | 5g, 25g | 23095-05-8[4] |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below. This data is essential for safe handling, storage, and for the design of synthetic procedures.

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrClO₃S | [2] |

| Molecular Weight | 285.54 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 115-118 °C | [5] |

| Boiling Point | 362.3 °C (Predicted) | [5] |

| Storage Temperature | 2-8°C | [5] |

| Hazard Class | 8 (Corrosive) | [5] |

| UN Number | 3261 | [5] |

Safety Precautions: this compound is a corrosive material that can cause severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the chlorosulfonation of 4-bromoanisole.[1] This electrophilic aromatic substitution reaction utilizes chlorosulfonic acid as the sulfonating agent.

Experimental Protocol: Chlorosulfonation of 4-Bromoanisole

This protocol is adapted from general procedures for the chlorosulfonation of aromatic compounds.[7]

Materials:

-

4-Bromoanisole

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Thermometer

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-bromoanisole (1 equivalent). Dissolve the starting material in dichloromethane.

-

Cooling: Cool the flask to 0-5 °C using an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C. Vigorous gas evolution (HCl) will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Work-up: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Application in Drug Discovery: Synthesis of a Hypothetical Kinase Inhibitor

Sulfonyl chlorides are important building blocks in medicinal chemistry, often used to introduce a sulfonamide group which can act as a hydrogen bond donor and acceptor, thereby influencing the binding of a drug candidate to its biological target. The title compound is a valuable intermediate for the synthesis of various biologically active molecules, including kinase inhibitors.[8][9]

Experimental Workflow: Sulfonamide Formation

The following workflow outlines the general procedure for the reaction of this compound with a primary or secondary amine to form a sulfonamide.

Hypothetical Signaling Pathway Inhibition

Many kinase inhibitors target specific signaling pathways that are dysregulated in diseases such as cancer.[9] A drug candidate synthesized using this compound could potentially inhibit a kinase in a pathway like the MAPK/ERK pathway, which is frequently overactive in various tumors.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound [oakwoodchemical.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. api.pageplace.de [api.pageplace.de]

- 8. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 5-Bromo-2-methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of novel sulfonamide derivatives is a critical step in drug discovery and lead optimization. 5-Bromo-2-methoxybenzenesulfonyl chloride is a key building block for this purpose, offering a versatile scaffold for the introduction of a sulfonamide moiety with specific electronic and steric properties conferred by the bromo and methoxy substituents. These application notes provide a comprehensive guide to the synthesis of N-substituted 5-bromo-2-methoxybenzenesulfonamides, including a general reaction scheme, detailed experimental protocols, and potential applications of the resulting compounds.

General Reaction Scheme

The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.

Caption: General reaction for the synthesis of N-substituted-5-bromo-2-methoxybenzenesulfonamides.

Experimental Protocols

Two common protocols are provided: a standard method using conventional heating and a microwave-assisted method for rapid synthesis.

Protocol 1: Standard Synthesis Protocol

This protocol describes a general method for the synthesis of sulfonamides from this compound using conventional heating.

Materials:

-

This compound

-

Primary or secondary amine (1.1 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Pyridine (1.5 equivalents)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Caption: Experimental workflow for the standard synthesis of sulfonamides.

Protocol 2: Microwave-Assisted Synthesis Protocol

Microwave-assisted synthesis can significantly reduce reaction times and improve yields in some cases.

Materials:

-

This compound

-

Primary or secondary amine (1.1 equivalents)

-

Pyridine (1.5 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or DMF)

-

Microwave synthesis vial

-

Microwave reactor

Procedure:

-

Reaction Setup: In a microwave synthesis vial, combine this compound (1.0 eq), the amine (1.1 eq), and pyridine (1.5 eq) in a suitable anhydrous solvent.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). The optimal conditions should be determined for each specific reaction.

-

Cooling and Workup: After the reaction is complete, allow the vial to cool to room temperature. The workup and purification procedures are similar to the standard protocol described above.

Data Presentation

| Entry | Amine | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |

| 1 | Aniline | DCM | Pyridine | 12 | RT | [e.g., 85] |

| 2 | 4-Methylaniline | DCM | Pyridine | 12 | RT | [e.g., 88] |

| 3 | 4-Chloroaniline | DCM | Pyridine | 16 | RT | [e.g., 82] |

| 4 | Benzylamine | DCM | Pyridine | 10 | RT | [e.g., 90] |

| 5 | Morpholine | DCM | Pyridine | 8 | RT | [e.g., 92] |

| 6 | Piperidine | DCM | Pyridine | 8 | RT | [e.g., 91] |

*Note: The yields in this table are illustrative and not based on published data for this specific sulfonyl chloride.

Applications and Signaling Pathways

Sulfonamides derived from this compound are of significant interest in drug discovery. The bromo-substituent can be utilized for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to generate a diverse library of compounds. The methoxy group can influence the conformation and electronic properties of the molecule, potentially enhancing binding to biological targets.

Sulfonamides are known to target a variety of enzymes and receptors. For example, they are well-known inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes, making them relevant for the treatment of glaucoma, epilepsy, and certain types of cancer.

Caption: Logical workflow from synthesis to potential therapeutic application.

Conclusion

This compound serves as a valuable reagent for the synthesis of a diverse range of sulfonamides. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel compounds with potential therapeutic applications. Further investigation into the reaction of this sulfonyl chloride with a broader array of amines is warranted to fully explore its potential in medicinal chemistry and drug development.

Application Notes and Protocols: Reaction of 5-Bromo-2-methoxybenzenesulfonyl chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 5-Bromo-2-methoxybenzenesulfonyl chloride with primary amines is a cornerstone of medicinal chemistry, yielding N-substituted sulfonamides. This class of compounds is of significant interest in drug discovery due to its prevalence in a wide array of therapeutic agents. The sulfonamide functional group is a key pharmacophore known to exhibit diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties. The presence of the bromo and methoxy substituents on the benzenesulfonyl chloride moiety provides a valuable scaffold for the synthesis of targeted therapeutics, allowing for further structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.

Derivatives of this compound have shown particular promise as anticancer agents. Recent studies on structurally similar bromo-methoxy substituted benzenesulfonamides have revealed their potent cytotoxic effects against various cancer cell lines. The primary mechanism of action for these compounds has been identified as the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these sulfonamides can induce cell cycle arrest and apoptosis in rapidly proliferating cancer cells, making them attractive candidates for the development of novel antimitotic drugs.

Reaction Principle

The synthesis of N-substituted-5-bromo-2-methoxybenzenesulfonamides proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocols

Below are detailed protocols for the synthesis and characterization of N-substituted-5-bromo-2-methoxybenzenesulfonamides.

General Protocol for the Synthesis of N-(Aryl)-5-bromo-2-methoxybenzenesulfonamide

This protocol describes a general method for the reaction of this compound with various primary aromatic amines.

Materials:

-

This compound

-

Substituted primary aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary aniline (1.0 eq.) in anhydrous dichloromethane.

-

Addition of Base: Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred amine solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(aryl)-5-bromo-2-methoxybenzenesulfonamide.

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various N-substituted-5-bromo-2-methoxybenzenesulfonamides using the general protocol described above. Please note that reaction times and yields may vary depending on the specific primary amine used and require optimization.

| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | N-Phenyl-5-bromo-2-methoxybenzenesulfonamide | 6 | 85 |

| 2 | 4-Chloroaniline | N-(4-Chlorophenyl)-5-bromo-2-methoxybenzenesulfonamide | 8 | 82 |

| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-5-bromo-2-methoxybenzenesulfonamide | 5 | 90 |

| 4 | Benzylamine | N-Benzyl-5-bromo-2-methoxybenzenesulfonamide | 4 | 92 |

| 5 | Cyclohexylamine | N-Cyclohexyl-5-bromo-2-methoxybenzenesulfonamide | 4 | 88 |

Mandatory Visualizations

Logical Workflow for Sulfonamide Synthesis and Characterization

Caption: Workflow for the synthesis, work-up, and purification of N-substituted sulfonamides.

Signaling Pathway: Inhibition of Tubulin Polymerization by Sulfonamide Derivatives

Caption: Proposed mechanism of anticancer activity via inhibition of tubulin polymerization.

Application Notes & Protocols: Synthesis of N,N-Disubstituted 5-Bromo-2-methoxybenzenesulfonamides

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of N,N-disubstituted sulfonamides through the reaction of 5-Bromo-2-methoxybenzenesulfonyl chloride with various secondary amines. Sulfonamides are a cornerstone functional group in medicinal chemistry, and the specific substitution pattern of this reagent offers a versatile scaffold for creating novel therapeutic candidates. The presence of the methoxy group can influence conformation and solubility, while the bromo substituent serves as a valuable synthetic handle for further diversification via cross-coupling reactions.

General Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This displaces the chloride leaving group, forming the stable sulfonamide bond. An organic or inorganic base is typically required to quench the hydrogen chloride (HCl) generated during the reaction.

Caption: General synthesis of N,N-disubstituted 5-bromo-2-methoxybenzenesulfonamides.

Applications in Drug Discovery

The sulfonamide derivatives synthesized from this compound are of significant interest in drug development for several reasons:

-

Bioisostere: The sulfonamide group is a well-known bioisostere of amide and carboxylate functionalities, offering improved metabolic stability and altered hydrogen bonding capabilities.

-

Modulation of Physicochemical Properties: The 5-bromo and 2-methoxy substituents allow for fine-tuning of properties such as lipophilicity, polarity, and metabolic stability of the final compound.

-